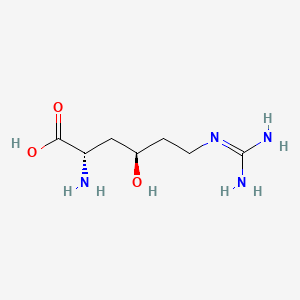

(+)-gamma-Hydroxy-L-homoarginine

描述

属性

CAS 编号 |

1622-18-0 |

|---|---|

分子式 |

C7H16N4O3 |

分子量 |

204.23 g/mol |

IUPAC 名称 |

(2S,4R)-2-amino-6-(diaminomethylideneamino)-4-hydroxyhexanoic acid |

InChI |

InChI=1S/C7H16N4O3/c8-5(6(13)14)3-4(12)1-2-11-7(9)10/h4-5,12H,1-3,8H2,(H,13,14)(H4,9,10,11)/t4-,5+/m1/s1 |

InChI 键 |

UFBPWFODSIJGPL-UHNVWZDZSA-N |

SMILES |

C(CN=C(N)N)C(CC(C(=O)O)N)O |

手性 SMILES |

C(CN=C(N)N)[C@H](C[C@@H](C(=O)O)N)O |

规范 SMILES |

C(CN=C(N)N)C(CC(C(=O)O)N)O |

同义词 |

hydroxyhomoarginine Lysine, N(6)-(aminoiminomethyl)-4-hydroxy- |

产品来源 |

United States |

科学研究应用

Biochemical Properties

(+)-gamma-Hydroxy-L-homoarginine is soluble in water and moderately acidic, with a pKa that indicates its behavior in biological systems. It can be found in common legumes such as peas and lentils, suggesting its role as a dietary component and potential biomarker for plant-based food consumption .

Cardiovascular Research

Recent studies have highlighted the importance of this compound as a cardiovascular biomarker. It is involved in the transport mechanisms of L-arginine, which is crucial for nitric oxide synthesis—an important factor in vascular health. The compound's role in regulating cardiovascular risk markers has been documented, showing that it may help improve endothelial function and reduce cardiovascular disease risk .

Table 1: Cardiovascular Applications of this compound

Immunological Studies

The compound has also been studied for its immunomodulatory effects. Research indicates that L-arginine and its derivatives can influence T cell metabolism and enhance immune responses. Specifically, this compound may modulate T cell activation and survival, potentially enhancing anti-tumor immunity .

Case Study: T Cell Activation

In a study involving human naïve CD4+ and CD8+ T cells, supplementation with L-arginine (and by extension, its derivatives like this compound) significantly increased T cell survival rates when cultured without exogenous cytokines. This suggests that this compound could be leveraged to improve immune responses in therapeutic settings .

Nutritional Implications

Given its presence in dietary sources such as peas and lentils, this compound may serve as an important component of a balanced diet. Its consumption could be linked to improved health outcomes related to cardiovascular and immune functions.

Table 2: Nutritional Sources of this compound

| Food Source | Concentration (mg/100g) | Health Benefits |

|---|---|---|

| Peas | 15 | Rich in fiber, aids digestion |

| Lentils | 20 | High protein content, supports muscle health |

Future Research Directions

Further research is needed to explore the full range of biological activities associated with this compound. Potential areas include:

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

- Clinical Trials : Evaluating its efficacy in enhancing immune responses or improving cardiovascular health.

- Dietary Guidelines : Establishing recommended intake levels based on health benefits observed in population studies.

相似化合物的比较

Structural Features

The compound’s structural uniqueness lies in its hydroxylation pattern, distinguishing it from other arginine analogs. Key comparisons include:

| Compound | Structural Difference vs. Arginine | Molecular Formula (Inferred) | Key Functional Groups |

|---|---|---|---|

| L-Arginine | Base structure | C₆H₁₄N₄O₂ | Guanidino, α-amino, carboxyl |

| L-Homoarginine | Additional methylene (-CH₂-) group | C₇H₁₆N₄O₂ | Extended side chain |

| Ornithine | Shorter side chain (lacks guanidino group) | C₅H₁₂N₂O₂ | δ-amino, carboxyl |

| ADMA/SDMA | Dimethylation of arginine’s guanidino group | C₈H₁₈N₄O₂ (ADMA) | Asymmetric/symmetric dimethylation |

| (+)-gamma-Hydroxy-L-homoarginine | Homoarginine + γ-OH | C₇H₁₅N₄O₃ | Hydroxylated side chain |

Note: Molecular formulas for this compound are inferred based on homoarginine’s structure .

Enzymatic Interactions

- Arginase Specificity : L-Homoarginine is a weak substrate for arginase, an enzyme critical for urea synthesis, but its hydroxylated derivative may exhibit reduced binding affinity due to steric hindrance from the -OH group .

- Nitric Oxide Synthase (NOS): Arginine analogs like ADMA inhibit NOS, reducing NO production and contributing to endothelial dysfunction . The hydroxyl group in this compound could modulate NOS activity, though this requires validation .

Physiological Roles and Disease Associations

- L-Homoarginine : Low plasma levels correlate with cardiovascular risk, while elevated ornithine (a downstream arginase product) predicts adverse outcomes .

- ADMA/SDMA: Established biomarkers of cardiovascular disease due to their NO pathway inhibition .

Analytical Challenges and Detection Methods

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : The gold standard for quantifying arginine analogs, including homoarginine and dimethylarginines, due to high sensitivity and specificity .

- Challenges for this compound : Its polar hydroxyl group may necessitate modified chromatographic conditions (e.g., hydrophilic interaction liquid chromatography) to improve retention and resolution .

准备方法

Starting Materials and Protection Strategies

The synthesis of (+)-gamma-Hydroxy-L-homoarginine typically begins with L-lysine or L-arginine derivatives. A foundational method for L-homoarginine hydrochloride involves reacting L-lysine with copper chloride dihydrate (CuCl₂·2H₂O) to form a dilysine copper complex, protecting the α-amino group. This strategy prevents undesired side reactions during subsequent guanidination. The molar ratio of CuCl₂·2H₂O to L-lysine is critical, with optimal ranges between 0.55:1 and 0.65:1 by weight. Copper coordination stabilizes the intermediate, enabling selective modification of the ω-amino group.

Recent adaptations introduce hydroxylation precursors at this stage. For example, tert-butyldimethylsilyl (TBS) ethers or benzyl (Bn) groups protect potential hydroxylation sites, though these require post-synthetic deprotection.

Guanidination Reactions

Guanidination of the ω-amino group is achieved using O-methylisourea sulfate under alkaline conditions. The reaction proceeds at pH 10.0–10.6, maintained by aqueous ammonia to avoid sodium ion contamination. Stoichiometric equivalence between O-methylisourea sulfate and L-lysine ensures complete conversion, with a 24-hour reaction time at 20–30°C. The resulting dihomoarginine-copper complex is isolated via filtration and treated with ammonium sulfide ((NH₄)₂S) to remove copper ions, yielding crude L-homoarginine.

Hydroxylation Methods

Introducing the gamma-hydroxy group presents the greatest challenge. Two primary strategies emerge:

Chemical Hydroxylation :

-

Oxygen Radical-Mediated Hydroxylation : Using Fenton reagents (Fe²⁺/H₂O₂), hydroxyl radicals target the gamma carbon. However, poor regioselectivity and oxidative damage to the guanidine group limit utility.

-

Directed C–H Activation : Palladium catalysts with directing groups (e.g., pyridine auxiliaries) enable site-specific hydroxylation. While promising, this method remains experimental for amino acids.

Enzymatic Hydroxylation :

Plant 2-oxoglutarate-dependent dioxygenases (2-ODD-C23), particularly Din11 isoforms, catalyze hydroxylation of homoarginine at the 6-position. Engineered variants could theoretically target the gamma position, though no such mutants have been reported. Co-factor requirements (Fe²⁺, ascorbate) and optimal pH (6.5–7.5) align with mild reaction conditions suitable for sensitive substrates.

Enzymatic and Biocatalytic Methods

Transamidination Pathways

Glycine amidinotransferase (AGAT), which synthesizes homoarginine from lysine and arginine in mammals, offers another route. Recombinant AGAT expressed in E. coli could theoretically generate homoarginine precursors for subsequent hydroxylation. However, plant AGAT homologs remain unidentified, hindering direct application.

Purification and Analytical Techniques

Chromatographic Separation

Ion-exchange chromatography using Dowex 50 (NH₄⁺ form) effectively isolates this compound from reaction mixtures. Elution with 0.5 M NH₄OH separates the compound from unreacted lysine and by-products.

High-Performance Liquid Chromatography (HPLC) :

-

Column : C18 reverse-phase (5 μm, 250 × 4.6 mm)

-

Mobile Phase : 20 mM ammonium acetate (pH 5.0) with 2% acetonitrile

-

Detection : UV at 210 nm

Retention times for this compound typically range from 12–14 minutes, distinct from arginine (8–10 minutes) and lysine (5–7 minutes).

Spectroscopic Characterization

-

¹H NMR (D₂O, 400 MHz) : δ 3.75 (t, J = 6.2 Hz, γ-CH), 3.12 (m, α-CH), 1.80–1.45 (m, β- and δ-CH₂)

-

IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O), 1580 cm⁻¹ (guanidine)

Industrial Scale Production Considerations

Process Optimization

The patent-specified method for L-homoarginine hydrochloride achieves 85% yield through:

Scaling this process for hydroxylated derivatives requires:

常见问题

Q. How to design a study investigating hArg’s role in endothelial dysfunction?

- Methodological Answer:

- In vitro: Expose human umbilical vein endothelial cells (HUVECs) to hArg under hypoxic conditions and measure NO, reactive oxygen species (ROS), and adhesion molecules (VCAM-1/ICAM-1).

- In vivo: Use hArg-deficient murine models (e.g., AGAT⁻/⁻ mice) to assess vascular reactivity via myography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。